molecular formula C7H7KN2O2 B1507612 Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Cat. No.: B1507612
M. Wt: 190.24 g/mol
InChI Key: NMUOYDQRVHEWKI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is a useful research compound. Its molecular formula is C7H7KN2O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7KN2O2

Molecular Weight

190.24 g/mol

IUPAC Name

potassium;5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

InChI

InChI=1S/C7H8N2O2.K/c10-7(11)6-4-5-2-1-3-9(5)8-6;/h4H,1-3H2,(H,10,11);/q;+1/p-1

InChI Key

NMUOYDQRVHEWKI-UHFFFAOYSA-M

Canonical SMILES

C1CC2=CC(=NN2C1)C(=O)[O-].[K+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preferred reaction solvents are alcohols selected from methanol, ethanol, 1-propanol and 2-propanol. Preferred reaction temperatures are in the range of about 15-40° C. Especially preferred is the alkali metal hydroxide, potassium hydroxide (85% w/w) in reaction solvent 2B (anhydrous) ethanol in the temperature range of about 15-30° C. Said especially preferred method is used for the preparation of the especially preferred, potassium salt of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, using a ratio in the range of about 1.5:1 to about 2.5:1 mixture of the ethyl esters, ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate, respectively. The product, potassium 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2-carboxylate, is obtained in at least 81% yield (after a reaction time of about 4-7 hours at about 15-22° C.). However, if impurities (such as potassium 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-3-carboxylate) are present they may optionally be removed by slurrying in 2B ethanol (anhydrous).
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